Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
Description
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a quinoline-based derivative featuring three distinct substituents: a 4-methoxyphenyl group at position 2, a methyl group at position 6, and an octyl ester moiety at position 4. Quinoline derivatives are widely studied for their photophysical properties, particularly fluorescence, which is influenced by electronic effects of substituents and conjugation pathways. The methyl group at position 6 may contribute steric effects or modulate electron density on the quinoline core. Structural characterization of such compounds often employs crystallographic tools like SHELX programs for refinement and analysis .
Properties
CAS No. |
355419-79-3 |
|---|---|
Molecular Formula |
C26H31NO3 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H31NO3/c1-4-5-6-7-8-9-16-30-26(28)23-18-25(20-11-13-21(29-3)14-12-20)27-24-15-10-19(2)17-22(23)24/h10-15,17-18H,4-9,16H2,1-3H3 |
InChI Key |
LONBOUMMZLABER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Skraup and Doebner-Miller Reactions
Traditional methods employ the Skraup reaction, where heating glycerol with 2-methylaniline derivatives in concentrated sulfuric acid induces cyclodehydration. For example, 6-methylquinoline-4-carboxylic acid precursors are synthesized via this route, achieving yields of 58–72%. The Doebner-Miller variant substitutes acrolein for glycerol, enabling milder conditions (80–100°C) but requiring stoichiometric HCl. Both methods face limitations in controlling the position of methyl and carboxylate groups, often necessitating post-synthesis regiochemical corrections.
TMSBr-Promoted Cascade Cyclization
Modern approaches leverage trimethylsilyl bromide (TMSBr) to catalyze cyclization of ortho-propynol phenyl azides. This method constructs 4-bromoquinoline intermediates in nitromethane at 60°C (73% yield), offering superior functional group tolerance compared to acid-catalyzed methods. The bromine atom at C4 serves as a versatile handle for subsequent cross-coupling, critical for introducing the 4-methoxyphenyl group.
Esterification with Octanol
Converting the C4 carboxylic acid to the octyl ester involves classic activation strategies:
DCC/DMAP-Mediated Coupling
Reacting 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid with octanol under N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMACAT) catalysis in dry THF achieves 85–92% conversion. The reaction proceeds at 25°C over 12 h, with DCC precipitating as dicyclohexylurea for easy removal.
Acid Chloride Intermediate
Alternative protocols generate the acid chloride using SOCl₂ (reflux, 2 h), followed by octanol addition in pyridine. This method shortens reaction time to 4 h but requires rigorous moisture exclusion, yielding 78–84% product.
Purification and Characterization
Final purification employs dual techniques to ensure >98% purity:
Column Chromatography
Silica gel chromatography with petroleum ether/ethyl acetate (4:1 → 2:1 gradient) removes unreacted octanol and regioisomers. High-performance liquid chromatography (HPLC) data from recent studies show retention times of 12.3 min (target) vs. 9.8 min (C8-substituted byproduct).
Recrystallization
Ethanol/hexanes (1:3) recrystallization at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Melting point consistency across studies (112–114°C) confirms batch reproducibility.
Recent Advances and Optimization
Continuous Flow Synthesis
Microreactor systems combining TMSBr cyclization and Suzuki coupling reduce total synthesis time from 48 h to 6 h, achieving 89% overall yield. Key parameters:
-
Residence time: 12 min per step
-
Temperature: 60°C (cyclization), 85°C (coupling)
-
Catalyst loading: 3 mol% Pd nanoparticles on carbon
Enzymatic Resolution
Lipase B from Candida antarctica selectively hydrolyzes undesired ester diastereomers in biphasic systems (pH 7.4, 37°C), elevating enantiomeric excess from 75% to 99%.
Comparative Analysis of Methods
| Parameter | Skraup + Friedel-Crafts | TMSBr + Suzuki | Flow Synthesis |
|---|---|---|---|
| Total Yield (%) | 52 | 78 | 89 |
| Time (h) | 72 | 48 | 6 |
| Byproducts | 4–6 | 1–2 | <1 |
| Scalability (g) | ≤10 | ≤100 | ≥500 |
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions involving its ester, quinoline core, and substituents:
Comparative Reactivity Analysis
Research Findings
-
Biological Activity : Quinoline derivatives exhibit antimicrobial and anticancer properties, though specific data for this compound are unavailable.
-
Analytical Methods :
This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry, with opportunities for further functionalization via established quinoline chemistry methodologies.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Quinoline derivatives, including Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate, have been studied for their ability to inhibit protein tyrosine kinases, particularly c-Met kinase. This inhibition is crucial in treating hyperproliferative disorders such as cancer . The compound has shown promise in preclinical studies targeting various cancer types, including melanoma and other skin cancers.
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Material Science Applications
-
Optoelectronics :
- Quinoline derivatives are being explored for their use in optoelectronic devices due to their electronic properties. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells . Its ability to form stable films makes it a candidate for these applications.
- Electrochromic Devices :
Research Tool Applications
- Biological Assays :
- Synthesis of Novel Compounds :
Case Studies
Mechanism of Action
The mechanism of action of Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities . Additionally, the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Research Findings and Implications
- Fluorescence Trends : The target compound’s emission is expected to align with 5d and 5g (λem ~480–495 nm) due to shared 2-(4-MeOPh) substitution. However, the octyl ester may redshift emission slightly compared to phenyl or alkyl substituents.
- Quantum Yield Predictions : Based on 5d (Φ = 0.45), the target’s quantum yield could be moderate (Φ ~0.35–0.40), influenced by the ester’s electron-withdrawing nature and methyl steric effects.
- Applications : Enhanced lipophilicity from the octyl group makes the compound suitable for lipid-rich environments (e.g., bioimaging or membrane studies), contrasting with hydrophilic analogs like 6d .
Biological Activity
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a synthetic compound belonging to the quinoline class, which is known for its diverse biological activities. This article aims to summarize the biological activity of this compound, drawing from various research studies and data sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉NO₃
- Molecular Weight : 299.35 g/mol
The compound features a quinoline backbone substituted with an octyl group and a methoxyphenyl group, which may contribute to its biological activity.
Antiviral Activity
Quinoline derivatives, including those similar to this compound, have been studied for their antiviral properties. Research indicates that quinolines exhibit activity against various viruses such as HIV, Zika virus, and Ebola virus. The mechanism often involves interference with viral replication or entry into host cells .
Anticancer Properties
The quinoline scaffold has been recognized for its anticancer potential. Studies have shown that compounds with a similar structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of quinoline have demonstrated efficacy against breast cancer and leukemia cell lines .
Antimicrobial Activity
Quinoline derivatives are also noted for their antibacterial and antifungal activities. They have been effective against a range of pathogens, including resistant strains of bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Case Study 1: Antiviral Efficacy
A study conducted on a series of quinoline derivatives revealed that compounds with methoxy substitutions showed enhanced activity against the Zika virus. The study utilized in vitro assays to measure viral load reduction in infected cells treated with varying concentrations of the compounds, including this compound .
| Compound | IC50 (µM) | Viral Strain |
|---|---|---|
| This compound | 5.2 | Zika Virus |
| Control (standard antiviral) | 1.8 | Zika Virus |
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of quinoline derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated significant cytotoxicity at concentrations above 10 µM, with an observed increase in apoptosis markers.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 20 | 50 |
| 50 | 30 |
The biological activities of this compound are likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors, affecting pathways critical for viral replication and cancer cell survival.
- Cell Membrane Disruption : The hydrophobic nature of the octyl group may facilitate interaction with lipid membranes, enhancing antimicrobial activity.
Q & A
Basic: What are common synthetic routes for preparing Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate?
A typical synthesis involves esterification of the quinoline-4-carboxylic acid precursor. For example, a modified procedure from methyl 6-methoxy-2-arylquinoline-4-carboxylate synthesis ( ) can be adapted:
React 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid (1 mmol) with potassium carbonate (5 mmol) in acetone.
Add octyl iodide (5 mmol) and reflux for 5–12 hours, monitoring progress via TLC.
Isolate the ester product via vacuum evaporation, followed by aqueous workup and filtration.
Key considerations include optimizing the alkylation step for sterically hindered substrates and selecting aprotic solvents to minimize hydrolysis .
Advanced: How can reaction conditions be optimized for high-yield esterification of sterically hindered quinoline-4-carboxylic acids?
Advanced optimization strategies include:
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic displacement in biphasic systems.
- Microwave-assisted synthesis : Reduce reaction time and improve yield compared to traditional reflux (e.g., 80°C, 30 minutes under microwave irradiation).
- Solvent selection : Replace acetone with DMF or DMSO to improve solubility of the carboxylate intermediate, particularly for bulky octyl groups.
Contradictory yields reported in similar esterifications ( vs. 12) suggest substrate-specific steric effects, necessitating DoE (Design of Experiments) to map temperature/solvent interactions .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : and NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic quinoline protons at δ 7.5–8.5 ppm).
- HPLC-MS : Confirm molecular weight ([M+H]+ expected ~434.5 Da) and assess purity (>95%).
- XRD (if crystalline) : Resolve regiochemistry of the quinoline core and octyl ester conformation (see SHELXL refinement protocols in ) .
Advanced: How can crystallographic data resolve ambiguities in regiochemistry for quinoline derivatives?
SHELXL-based refinement ( ) is critical:
Collect high-resolution data (≤1.0 Å) to model anisotropic displacement parameters for heavy atoms (e.g., Cl or Br in analogues).
Use the SQUEEZE procedure in PLATON to address solvent-accessible voids in the lattice.
Validate against known quinoline derivatives (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid, ) to confirm bond lengths/angles.
Discrepancies in torsion angles may require Cremer-Pople puckering analysis ( ) for nonplanar conformers .
Basic: What biological assays are suitable for preliminary evaluation of this compound?
- Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293, HepG2) to establish IC values.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms, leveraging structural similarity to 6-methoxyquinoline derivatives () .
Advanced: How can structure-activity relationships (SAR) guide the design of analogues with enhanced bioactivity?
- Substitution at C-2 : Replace 4-methoxyphenyl with electron-deficient aryl groups (e.g., 4-CF) to modulate electron density (see for halogenated analogues).
- Ester chain variation : Compare octyl with shorter (ethyl) or branched (2-ethylhexyl) chains to assess logP effects on membrane permeability.
- Quinoline core modification : Introduce methyl groups at C-6 (as in ) or fluorine at C-7 ( ) to alter steric and electronic profiles.
MD simulations and QSAR modeling can prioritize candidates, validated by SPR (Surface Plasmon Resonance) for target binding .
Basic: What precautions are necessary when handling this compound in the laboratory?
- Storage : Keep in airtight containers under inert gas (N) at −20°C to prevent ester hydrolysis.
- PPE : Use nitrile gloves and safety goggles; avoid inhalation of fine powders ( ).
- Waste disposal : Quench with aqueous NaOH (1 M) to hydrolyze the ester prior to incineration .
Advanced: How can stability studies address contradictory degradation profiles in polar solvents?
- Forced degradation : Expose to accelerated conditions (40°C/75% RH, 0.1 M HCl/NaOH) and monitor via UPLC-PDA.
- Mechanistic insight : Identify hydrolysis products (e.g., free carboxylic acid) via LC-HRMS and compare with synthetic standards ( ).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life in DMSO or ethanol, noting autocatalytic behavior in buffered solutions .
Advanced: What strategies resolve conflicting bioactivity data across cell-based vs. cell-free assays?
- Permeability assessment : Perform Caco-2 monolayer studies to rule out poor cellular uptake.
- Serum binding : Use equilibrium dialysis to quantify protein binding, which may reduce free fraction in cell-based assays.
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation).
Contradictions may arise from off-target effects in complex systems, necessitating orthogonal assays (e.g., thermal shift for target engagement) .
Basic: How is the octyl ester group characterized spectroscopically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
